Ethyl 3-amino-4,4-difluorobut-2-enoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-amino-4,4-difluorobut-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2NO2/c1-2-11-5(10)3-4(9)6(7)8/h3,6H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDSFXKVWRRSQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40839876 | |
| Record name | Ethyl 3-amino-4,4-difluorobut-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40839876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81982-54-9 | |
| Record name | Ethyl 3-amino-4,4-difluorobut-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40839876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 3 Amino 4,4 Difluorobut 2 Enoate
Historical Development of Synthetic Approaches to Fluoroamino Enolates
The synthesis of β-enamino esters, also known as β-aminoacrylates, has a long history in organic chemistry. However, the introduction of fluorine atoms into these molecules presents unique challenges and opportunities, driven by the significant impact of fluorine on the physicochemical and biological properties of organic compounds. The development of synthetic routes to fluoroamino enolates is closely tied to the broader field of fluorinated β-amino acid synthesis. researchgate.netnih.govmdpi.com
Early methods for the preparation of non-fluorinated β-enamino esters typically involved the condensation of β-keto esters with ammonia (B1221849) or primary and secondary amines. These reactions are often catalyzed by acids and proceed via the formation of a tetrahedral intermediate followed by dehydration.
The synthesis of fluorinated analogues followed a similar logic, but with the added complexity of handling fluorinated precursors and controlling the reactivity of the resulting products. The strong electron-withdrawing nature of fluoroalkyl groups significantly influences the acidity of adjacent protons and the electrophilicity of carbonyl carbons, thereby affecting reaction conditions and outcomes. Over the years, a variety of methods have been developed to access fluorinated β-amino acids and their ester derivatives, including the reduction of fluorinated β-imino esters and Mannich-type reactions with fluorinated substrates. researchgate.net These foundational studies paved the way for the more specific synthesis of compounds like ethyl 3-amino-4,4-difluorobut-2-enoate. General reviews on the synthesis of β-enamino carbonyl compounds highlight the evolution of catalysts and reaction conditions, moving towards milder and more efficient protocols. acgpubs.org
Direct Synthetic Routes to this compound
The most direct and common approach to synthesizing this compound involves the reaction of a corresponding β-keto ester with an amine source.
Amine or Ammonia Addition Strategies to Activated Fluorinated Esters
The core of the direct synthesis is the reaction of ethyl 4,4-difluoro-3-oxobutanoate with ammonia or an ammonium (B1175870) salt. While a specific protocol for the difluoro compound is not extensively detailed in publicly available literature, a strong precedent is set by the synthesis of its trifluoro analogue, ethyl 3-amino-4,4,4-trifluorocrotonate. google.com This analogous reaction provides a reliable blueprint for the synthesis of the target difluoro compound.
The reaction typically involves heating the fluorinated β-keto ester with an amine source, often in the presence of an acid catalyst such as acetic acid. google.com The reaction is driven to completion by the removal of water, which is a byproduct of the condensation. This is commonly achieved by azeotropic distillation using a suitable solvent like cyclohexane. google.com The reaction temperature can range from 50 to 160 °C. google.com
A representative procedure based on the synthesis of the trifluoro analogue would involve charging a reaction vessel with ethyl 4,4-difluoro-3-oxobutanoate, a solvent such as cyclohexane, an ammonium salt like ammonium acetate (B1210297) (as the ammonia source), and a catalytic amount of acetic acid. The mixture is then heated to reflux with continuous removal of water. After the reaction is complete, the product is isolated through an aqueous workup followed by distillation under reduced pressure. The yield for the analogous trifluoro compound using this method is reported to be 62%. google.com
| Parameter | Condition (based on trifluoro-analogue synthesis google.com) |
|---|---|
| Starting Material | Ethyl 4,4,4-trifluoroacetoacetate |
| Amine Source | Ammonium acetate |
| Catalyst | Acetic acid |
| Solvent | Cyclohexane |
| Reaction Temperature | Boiling point of the mixture (azeotropic removal of water) |
| Reaction Time | ~5 hours |
| Yield | 62% |
Indirect Synthesis Pathways via Functional Group Interconversions of Precursors
Indirect routes to this compound involve the synthesis and subsequent transformation of related fluorinated compounds.
Elaboration from Ethyl 4,4-difluoro-3-oxo-butanoate Analogues
This pathway primarily involves the synthesis of the key precursor, ethyl 4,4-difluoro-3-oxobutanoate, which is then used in the direct synthesis as described above. The synthesis of this precursor is a crucial step and can be considered an indirect approach to the final product.
Transformations from Related Fluoro-substituted Butenoates and Butanoates
Another potential indirect route could involve the reduction of a nitro group in a suitable precursor, or the transformation of other functional groups on the butenoate backbone. For example, the reduction of a γ-fluorinated β-enamino ester has been explored for the synthesis of fluorinated β-amino acids, suggesting that similar strategies could be adapted. nih.govresearchgate.net Additionally, the existence of related saturated compounds like ethyl 3-amino-4,4-difluorobutanoate implies that an elimination reaction could potentially introduce the double bond to form the target enoate. nih.gov
Chemo-, Regio-, and Stereoselective Synthesis of Isomeric Forms (E/Z Isomers)
The synthesis of β-aminoenoates, such as this compound, often involves the condensation of a β-ketoester equivalent with an amine. The control over the resulting E/Z geometry of the enamine double bond is a significant aspect of these synthetic strategies. While specific literature detailing the chemo-, regio-, and stereoselective synthesis of this compound is not extensively available, the synthesis of its close analogue, ethyl 3-amino-4,4,4-trifluorocrotonate, provides a well-documented precedent. google.comgoogle.com
The primary route to these compounds involves a two-stage process. The first stage is a Claisen condensation between an appropriate fluoroacetate (B1212596) ester and an acetate ester, mediated by a strong base like an alkali metal alkoxide, to form the sodium enolate of a fluorinated acetoacetic ester. google.comgoogle.com In the second stage, this enolate is reacted with an amine in the presence of an acid to yield the final 3-amino-fluoro-crotonic ester. google.comgoogle.com The reaction is typically performed as a one-pot synthesis, which is highly efficient. google.com
The stereoselectivity of the final enamine product (E/Z isomerism) is influenced by several factors, including the nature of the amine, the solvent, and the reaction temperature. The formation of the more stable isomer is generally favored, which is often the Z-isomer due to the potential for intramolecular hydrogen bonding between the amine proton and the ester carbonyl group.
A similar strategy can be applied to the synthesis of related compounds. For instance, the stereoselective addition of the lithium enolate of ethyl acetate to N-tert-butylsulfinylimines has been developed for the synthesis of 4-amino-3,4-dihydrocoumarin derivatives. us.es This method demonstrates high diastereoselectivity, which is controlled by the chiral sulfinyl group and the reaction conditions. us.es Such approaches, focusing on chiral auxiliaries or catalysts, are key to achieving high stereoselectivity in the synthesis of chiral amino esters.
Catalytic Methods Employed in the Synthesis of this compound and its Analogues
Catalysis plays a pivotal role in the synthesis of fluorinated organic molecules, including amino esters and their derivatives. rsc.org While specific catalytic methods for the direct synthesis of this compound are not prominently detailed, the broader field of fluorinated amino acid synthesis offers relevant catalytic strategies. rsc.orgmdpi.com
Transition-metal catalysis is a powerful tool for the formation of C-F and C-C bonds. Copper-catalyzed reactions, for example, have been employed for the asymmetric difluoromethylation of chiral precursors to generate α-difluorinated amino acids with excellent enantiomeric excess. mdpi.com A coordinating, copper(II)-catalyzed direct α-C(sp³)-H fluorination method has also been developed to prepare quaternary α-fluorinated α-amino acid derivatives. nih.gov
Organocatalysis has also emerged as a valuable strategy. For instance, bifunctional squaramide catalysts have been used in the highly stereoselective cascade Michael/alkylation reaction to construct 2-trifluoromethylated and 2-difluoromethylated dihydrofurans. rsc.org This highlights the potential of organocatalysis to control the stereochemistry of products containing fluorinated groups.
The synthesis of fluorinated aminophosphonates, another class of related compounds, has benefited from catalytic enantioselective reduction of fluorinated α-iminophosphonates and catalytic enantioselective addition of alkyl phosphites to fluorinated imines. rsc.org
For the synthesis of the trifluoro-analogue, ethyl 3-amino-4,4,4-trifluorocrotonate, the key reaction is the condensation of the trifluoroacetoacetic ester enolate with an amine. google.comgoogle.com While the provided examples utilize a stoichiometric amount of base to generate the enolate, the subsequent acid-catalyzed condensation with the amine is a critical step. The choice of acid can influence the reaction rate and selectivity.
The table below summarizes the synthesis of a trifluoro-analogue, which serves as a model for the synthesis of this compound.
| Reactant 1 | Reactant 2 | Base | Amine | Yield (%) | Reference |
| Ethyl trifluoroacetate (B77799) | Ethyl acetate | Sodium ethoxide | Ammonia | 62 | google.com |
| Ethyl trifluoroacetate | Ethyl acetate | Sodium ethoxide | Methylamine (B109427) | 71 | google.comgoogle.com |
Chemical Reactivity and Transformation Pathways of Ethyl 3 Amino 4,4 Difluorobut 2 Enoate
Reactivity Profile of the α,β-Unsaturated Ester Moiety
The α,β-unsaturated ester functionality in ethyl 3-amino-4,4-difluorobut-2-enoate is a key driver of its reactivity. The conjugation of the carbon-carbon double bond with the carbonyl group of the ester creates an electrophilic center at the β-carbon, making it susceptible to attack by nucleophiles.
The electron-withdrawing nature of the ester group polarizes the double bond, rendering the β-carbon atom electrophilic and prone to nucleophilic attack. This reactivity is characteristic of Michael acceptors. In a Michael addition, a nucleophile (the Michael donor) adds to the β-carbon of the α,β-unsaturated system. For this compound, this would involve the addition of a nucleophile to the C2 position. A wide variety of nucleophiles, including enolates, amines, thiols, and other carbanions, can participate in this reaction, leading to the formation of a diverse range of adducts. The Michael addition is a powerful tool for carbon-carbon and carbon-heteroatom bond formation researchgate.netwikipedia.org.
The general mechanism for a Michael addition to this compound would proceed via the attack of a nucleophile on the β-carbon, leading to the formation of an enolate intermediate. This intermediate is then protonated to yield the final addition product. The presence of the amino group at the C3 position can influence the stereochemical outcome of this reaction.
| Nucleophile (Michael Donor) | Potential Product Structure | Significance |
| Enolates (e.g., from malonic esters) | Elongated carbon chain with new functional groups | C-C bond formation, synthesis of complex acyclic systems |
| Amines (e.g., primary or secondary amines) | β-amino ester derivatives | Synthesis of diamino compounds |
| Thiols (e.g., alkyl or aryl thiols) | β-thioether derivatives | C-S bond formation, access to sulfur-containing compounds |
The double bond of the α,β-unsaturated ester can also participate in cycloaddition reactions. For instance, in Diels-Alder reactions, it can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. The electron-withdrawing ester group and the geminal difluoro group can enhance the dienophilic character of the double bond.
Annulation strategies, which involve the formation of a new ring onto an existing molecule, are also plausible. For example, a Robinson annulation sequence could potentially be initiated by a Michael addition to the α,β-unsaturated system, followed by an intramolecular aldol condensation to construct a new cyclic framework.
Transformations Involving the Free Amino Group
The primary amino group at the C3 position is a versatile functional handle that can undergo a variety of chemical transformations, enabling the derivatization of the molecule and the construction of nitrogen-containing heterocycles.
The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic. Consequently, it can readily react with acylating agents such as acid chlorides, anhydrides, and esters to form amides. This acylation reaction is a common method for protecting the amino group or for introducing new functional groups into the molecule. The resulting N-acylated products may exhibit different physical and chemical properties compared to the parent amine.
| Acylating Agent | Product Type | Reaction Conditions |
| Acetyl chloride | N-acetyl derivative | Typically in the presence of a base (e.g., triethylamine, pyridine) |
| Acetic anhydride | N-acetyl derivative | Often requires heating or a catalyst |
| Benzoyl chloride | N-benzoyl derivative | Schotten-Baumann conditions (aqueous base) |
The amino group, in concert with the ester functionality, provides a scaffold for the synthesis of various nitrogen-containing heterocycles. Condensation reactions with bifunctional reagents can lead to the formation of five-, six-, or seven-membered rings. For instance, reaction with β-dicarbonyl compounds can yield pyridinones, while condensation with hydrazine derivatives can lead to pyrazoles.
The intramolecular cyclization of derivatives of this compound is also a viable pathway for heterocycle synthesis. For example, after modification of the ester group or the introduction of a suitable functional group on the nitrogen atom, intramolecular condensation could lead to the formation of lactams or other cyclic structures. The synthesis of various heterocyclic structures, such as pyrazolo[3,4-b]pyridines, has been demonstrated from related fluorinated amino esters nih.gov.
Chemical Behavior and Influence of the Geminal Difluoromethylene Group
The geminal difluoromethylene (CF2) group at the C4 position exerts a significant influence on the reactivity of the entire molecule. The high electronegativity of the fluorine atoms has several important consequences:
Inductive Effect: The strong electron-withdrawing inductive effect of the CF2 group acidifies the α-protons (at C2), making them more susceptible to deprotonation by a base. This can facilitate reactions that proceed through an enolate intermediate.
Steric Hindrance: The fluorine atoms are larger than hydrogen atoms, which can introduce steric hindrance around the C4 position. This may influence the regioselectivity and stereoselectivity of reactions at the adjacent double bond.
Modulation of Reactivity: The electron-withdrawing nature of the CF2 group can also influence the reactivity of the amino group, potentially making it less basic compared to non-fluorinated analogs.
Lipophilicity: The presence of fluorine atoms generally increases the lipophilicity of the molecule, which can be a desirable property in the design of biologically active compounds.
Information regarding this compound is not available in publicly accessible literature.
Despite a comprehensive search of scientific databases and scholarly articles, no specific information was found for the chemical compound "this compound." Consequently, the requested article focusing on its chemical reactivity, transformation pathways, fluorine atom reactivity, electronic effects of the difluoromethyl group, and isomerization phenomena cannot be generated.
The search did yield information on analogous compounds, such as the trifluoromethyl equivalent, Ethyl 3-amino-4,4,4-trifluorocrotonate, and the saturated counterpart, Ethyl 3-amino-4,4-difluorobutanoate. However, per the user's strict instructions to focus solely on "this compound" and to not introduce information outside the explicit scope, a detailed and scientifically accurate article on the specified compound is not possible.
Further searches for synthetic methodologies that might lead to this compound or for its inclusion in broader studies on difluorinated molecules also did not provide any specific data on its chemical properties or reactivity. Therefore, the sections and subsections outlined in the user's request, including data tables and detailed research findings, cannot be addressed.
Derivatization and Analogues of Ethyl 3 Amino 4,4 Difluorobut 2 Enoate
Synthesis and Characterization of Halogen-Substituted Analogues (e.g., Chloro, Trifluoro)
Substitution of the gem-difluoro group with other halogens or increasing the fluorine content significantly impacts the electronic properties and reactivity of the molecule.
Trifluoro Analogue: The trifluoromethyl analogue, Ethyl 3-amino-4,4,4-trifluorobut-2-enoate, is a significant derivative used as a building block in chemical synthesis. chemicalbook.comnbinno.com Its preparation can be achieved through a two-stage, one-pot reaction. google.com The process begins with the reaction of an alkyl trifluoroacetate (B77799) with an alkyl acetate (B1210297) (such as methyl or ethyl acetate) in the presence of an alkali metal alkoxide (like sodium ethoxide) to form an enolate intermediate. google.comgoogle.com This enolate is then reacted directly, without purification, with ammonia (B1221849) in the presence of an acid to yield the final product. google.comgoogle.com A specific synthesis involves reacting ethyl trifluoroacetate and ethyl acetate with solid sodium ethoxide, followed by the addition of ammonium (B1175870) acetate and anhydrous acetic acid in cyclohexane. google.com This method yields Ethyl 3-amino-4,4,4-trifluorobut-2-enoate with high purity (97.4%) and a good yield (62%). chemicalbook.comgoogle.com The compound is characterized as a colorless liquid or white solid with a boiling point of 83 °C at 15 mm Hg. chemicalbook.comsigmaaldrich.com Spectroscopic data includes a molecular ion peak at m/z=183 in the EI mass spectrum. google.com
Chloro Analogue: The chloro-difluoro analogue, Ethyl (Z)-3-amino-4-chloro-4,4-difluorobut-2-enoate, has been synthesized and characterized. uni.lu While detailed synthetic pathways are less commonly documented in readily available literature, its properties are cataloged, providing a basis for its use in further chemical exploration. uni.lubiosynth.com
Table 1: Physicochemical Properties of Halogen-Substituted Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Known Properties | CAS Number |
|---|---|---|---|---|
| Ethyl 3-amino-4,4-difluorobut-2-enoate | C6H9F2NO2 | 165.14 nih.gov | - | Not available |
| Ethyl 3-amino-4,4,4-trifluorobut-2-enoate | C6H8F3NO2 | 183.13 sigmaaldrich.com | Boiling Point: 83 °C / 15 mmHg sigmaaldrich.com | 372-29-2 sigmaaldrich.combldpharm.com |
| Ethyl (Z)-3-amino-4-chloro-4,4-difluorobut-2-enoate | C6H8ClF2NO2 | 199.58 | Predicted XlogP: 1.7 uni.lu | 136757-13-6 biosynth.com |
N-Substituted Derivatives and Their Synthetic Utility
Modification of the primary amino group through N-substitution opens avenues for creating a wide array of derivatives with tailored properties. The synthesis of these compounds often follows the same general pathway as the parent compound, substituting ammonia with a primary or secondary amine. google.com
For instance, Ethyl 3-methylamino-4,4,4-trifluorocrotonate can be produced by reacting the sodium enolate of trifluoroacetoacetic acid ester with methylamine (B109427). google.com This reaction has been reported with a yield of 71%. google.com Another example is the synthesis of Ethyl 3-(methylamino)-4,4,4-trifluorobutanoate, where gaseous methylamine is bubbled into ethanol, followed by the addition of ethyl 4,4,4-trifluorocrotonate, yielding the N-methylated product. prepchem.com
These N-substituted derivatives are valuable intermediates. The enamine functionality is a key reactive site for cyclization reactions, leading to the formation of various heterocyclic systems, which are prevalent scaffolds in pharmaceuticals and agrochemicals. nbinno.com For example, N-aryl derivatives can be used in the synthesis of complex fused heterocyclic compounds through intramolecular cyclization reactions.
Ester-Modified Analogues (e.g., Methyl, other alkyl esters)
The ester group of this compound can be readily modified by using different starting materials in the synthesis. General synthetic methods for 3-amino-4,4,4-trifluorocrotonic acid esters allow for the use of either methyl or ethyl acetate in the initial condensation step with an alkyl trifluoroacetate, leading to the corresponding methyl or ethyl ester products. google.comgoogle.com
This modularity allows for the synthesis of a library of ester analogues (e.g., methyl, propyl, t-butyl). The nature of the alkyl ester group can influence the compound's physical properties, such as solubility, and can affect its reactivity and bioavailability in biological systems. For example, changing the ester from ethyl to methyl or a larger alkyl group can alter lipophilicity, which is a critical parameter in drug design. While specific synthesis and characterization data for ester-modified analogues of the difluoro compound are not extensively detailed, the established routes for the trifluoro analogue demonstrate the feasibility of these modifications. google.com
Hydrogenated Derivatives: Ethyl 3-amino-4,4-difluorobutanoate
The hydrogenation of the carbon-carbon double bond in this compound leads to the saturated analogue, Ethyl 3-amino-4,4-difluorobutanoate. nih.gov This transformation converts the enamine system into a β-amino ester scaffold. Such saturated fluorinated β-amino acids and their esters are of interest as they are structural mimics of natural amino acids and can act as enzyme inhibitors or be incorporated into peptides to confer unique properties. nih.gov
The reduction of the double bond removes the planarity and conjugation of the enaminoester system, resulting in a flexible chain with a chiral center at the C3 position. The properties of Ethyl 3-amino-4,4-difluorobutanoate are documented, providing a foundation for its potential use. nih.gov For example, the related compound Ethyl (3S)-3-amino-4,4,4-trifluorobutanoate is available commercially as a chiral building block. synquestlabs.com
Table 2: Comparison of Unsaturated and Hydrogenated Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature | CAS Number |
|---|---|---|---|---|
| This compound | C6H9F2NO2 | 165.14 nih.gov | C=C double bond (enamine) | Not available |
| Ethyl 3-amino-4,4-difluorobutanoate | C6H11F2NO2 | 167.15 nih.gov | C-C single bond (β-amino ester) | 81982-55-0 nih.gov |
Structure-Reactivity and Structure-Property Relationship (SAR/SPR) Studies on Modified Scaffolds
While specific SAR/SPR studies on the this compound scaffold are not widely published, principles can be drawn from related classes of compounds. The modifications described in the sections above significantly alter the molecule's electronic and steric properties, which in turn dictate its reactivity and physical characteristics.
Halogen Substitution: The electronegativity of the halogen atoms at the C4 position is a dominant factor. Moving from difluoro to trifluoro increases the electron-withdrawing effect, which can influence the acidity of the N-H protons and the nucleophilicity of the enamine nitrogen. This is a key consideration in designing reactions where the amine acts as a nucleophile. escholarship.org
N-Substitution: Introducing alkyl or aryl groups on the nitrogen atom sterically hinders the amine and alters its basicity and nucleophilicity. In the context of creating libraries of compounds for biological screening, such as for poly(beta-amino esters) used in gene delivery, the structure of the amine is a critical determinant of performance. nih.gov Studies on related dihydropyridones show that even subtle changes to N-aryl substituents can lead to significant differences in biological activity, highlighting the importance of this position for SAR. nih.gov
Ester Modification: The ester group primarily influences physicochemical properties like lipophilicity and solubility. escholarship.org In studies of fluorinated bioisosteres, modifying alkyl chains is a standard strategy to tune properties like membrane permeability (logD). escholarship.org For applications in materials science, such as the formation of poly(ester amide)s, the ester and amino acid components are readily altered to tune thermal and mechanical properties.
Hydrogenation: The saturation of the double bond fundamentally changes the molecule's shape and reactivity. The resulting β-amino ester loses the conjugated system, which affects its UV absorbance and electronic properties. The creation of a chiral center offers opportunities for designing stereoselective interactions with biological targets. The development of mechanism-based inactivators for enzymes like GABA aminotransferase often relies on such specifically designed fluorinated amino acid scaffolds. nih.gov
Spectroscopic Characterization and Advanced Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For ethyl 3-amino-4,4-difluorobut-2-enoate, a combination of ¹H, ¹⁹F, and ¹³C NMR, along with two-dimensional techniques, provides a complete picture of its structure.
While specific experimental data for this compound is not widely available in public repositories, the expected spectral features can be inferred from the analysis of structurally similar compounds and general principles of NMR spectroscopy. For instance, data for the closely related trifluoro analogue, ethyl 3-amino-4,4,4-trifluorobut-2-enoate, shows characteristic signals that can be used for comparative purposes. chemicalbook.com
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The ethyl group would present as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃), a result of spin-spin coupling. The vinyl proton (-CH=) would appear as a singlet, though potential coupling to the amino protons could lead to broadening. The amino (-NH₂) protons themselves are likely to appear as a broad singlet, and their chemical shift can be solvent-dependent.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -CH₃ (ethyl) | ~1.2 | Triplet (t) |
| -CH₂- (ethyl) | ~4.1 | Quartet (q) |
| =CH- | ~4.9 | Singlet (s) or broad singlet |
| -NH₂ | Variable (broad) | Broad singlet (br s) |
Fluorine Nuclear Magnetic Resonance (¹⁹F NMR)
¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. In the case of this compound, the two fluorine atoms on the C4 carbon are expected to be chemically equivalent. They would give rise to a single signal in the ¹⁹F NMR spectrum. The multiplicity of this signal would be a doublet due to coupling with the proton on the same carbon (H-F coupling).
Carbon Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon (-C=O) of the ester group is expected to resonate at the downfield end of the spectrum. The vinylic carbons (C2 and C3) will have characteristic shifts, with the carbon attached to the nitrogen appearing at a lower field. The difluoromethyl carbon (-CHF₂) will be split into a triplet due to coupling with the two fluorine atoms.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C H₃ (ethyl) | ~14 |
| -C H₂- (ethyl) | ~60 |
| =C H- | ~85 |
| =C (NH₂)- | ~150 |
| -C =O | ~168 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy) would show correlations between coupled protons, for example, between the -CH₂- and -CH₃ protons of the ethyl group.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would reveal one-bond correlations between protons and the carbons they are directly attached to.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) couplings between protons and carbons, which helps in piecing together the entire molecular structure, for instance, showing a correlation from the vinyl proton to the carbonyl carbon.
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. The molecular formula of this compound is C₆H₉F₂NO₂. nih.gov
The calculated molecular weight of this compound is approximately 165.14 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 165. The spectrum would also likely show fragment ions corresponding to the loss of various parts of the molecule, such as the ethoxy group (-OCH₂CH₃), the carboxyl group (-COOEt), and parts of the fluorinated alkyl chain. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the molecular ion and its fragments with high accuracy.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for the identification of functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |
|---|---|---|
| N-H stretch | 3200-3400 | Broad bands from the amino group |
| C-H stretch (sp² and sp³) | 2850-3100 | Aliphatic and vinylic C-H stretches |
| C=O stretch (ester) | ~1700 | Strong absorption from the carbonyl group |
| C=C stretch (alkene) | ~1650 | Absorption from the carbon-carbon double bond |
| C-F stretch | 1000-1200 | Strong absorptions from the carbon-fluorine bonds |
The presence of a strong band around 1700 cm⁻¹ would confirm the ester carbonyl group, while the broad absorptions in the 3200-3400 cm⁻¹ region would be indicative of the N-H stretching vibrations of the primary amine. The strong absorptions in the fingerprint region, between 1000 and 1200 cm⁻¹, would be characteristic of the C-F bonds.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are fundamental in determining the purity of this compound and separating it from reaction mixtures and potential impurities. The choice of method often depends on the volatility, polarity, and thermal stability of the compound and its related substances.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like amino acid derivatives. For fluorinated amino esters, reversed-phase HPLC is a common approach. While specific application notes detailing the HPLC analysis of this compound are not widely published, general methods for similar compounds can be adapted.
Typically, a C8 or C18 column is employed for the separation. researchgate.net A gradient elution system allows for the effective separation of the main compound from impurities with varying polarities. researchgate.net For instance, a mobile phase starting with a higher aqueous composition and gradually increasing the organic solvent (like acetonitrile (B52724) or methanol) content can be effective. researchgate.net The mobile phase is often buffered to control the ionization state of the amino group, which can significantly influence retention behavior. nih.gov Detection is commonly achieved using a UV detector, as the conjugated system in this compound is expected to absorb in the UV region. researchgate.net For enhanced sensitivity and selectivity, especially for trace analysis, derivatization with a fluorogenic reagent like phanquinone (B1679763) can be employed, followed by fluorescence detection. nih.gov The stability of the derivatives is a key consideration in method development. nih.gov
| Parameter | Typical Condition | Reference |
|---|---|---|
| Column | Reversed-Phase C8 or C18 | researchgate.net |
| Mobile Phase | Gradient of Acetonitrile/Methanol and buffered water | researchgate.netnih.gov |
| Detection | UV or Fluorescence (with derivatization) | nih.govresearchgate.net |
| Flow Rate | 1.0 - 1.5 mL/min | researchgate.net |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. The analysis of fluorinated compounds by GC can sometimes be challenging due to their potential reactivity. google.com However, for compounds like this compound, which possesses sufficient volatility, GC can be a valuable tool for purity assessment.
In a patent describing the synthesis of a closely related analogue, ethyl 3-methylamino-4,4,4-trifluorocrotonate, GC was used to confirm a purity of over 99%. google.com While the specific parameters of the GC method were not detailed, such analyses typically involve a capillary column with a non-polar stationary phase. google.com The selection of the stationary phase is critical to achieve good peak shape and resolution. The injector and detector temperatures must be optimized to ensure efficient volatilization without causing thermal degradation of the analyte. A flame ionization detector (FID) is commonly used for the detection of organic compounds like this ester.
For complex mixtures containing various fluorinated substances, comprehensive two-dimensional gas chromatography (GCxGC) coupled with high-resolution time-of-flight mass spectrometry (HRTOF-MS) can provide exceptional separation and identification capabilities.
| Compound | Purity | Analytical Method | Reference |
|---|---|---|---|
| Ethyl 3-methylamino-4,4,4-trifluorocrotonate | >99% | Gas Chromatography | google.com |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. This is achieved through the use of columns packed with smaller particles (typically sub-2 µm). These characteristics make UPLC particularly well-suited for the demanding analysis of complex samples and for high-throughput screening.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry. This hybrid technique is invaluable for the structural elucidation and quantification of compounds in complex matrices. For this compound, LC-MS can provide not only the retention time but also the mass-to-charge ratio (m/z) of the parent ion and its fragments, confirming the compound's identity.
While experimental LC-MS data for this compound is not widely published, predicted collision cross section (CCS) values for a structurally similar compound, Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate, are available. uni.lu The CCS is an important physicochemical property that is related to the ion's size and shape in the gas phase and can be used as an additional point of identification. The predicted data for various adducts of the chloro-difluoro analogue illustrate the expected m/z values that would be observed in an LC-MS experiment. uni.lu For instance, the [M+H]+ adduct is predicted to have an m/z of 200.02844. uni.lu In a synthesis of Ethyl 3-amino-4,4,4-trifluorocrotonate, a related compound, EI mass spectrometry confirmed the molecular ion peak [M+] at an m/z of 183. chemicalbook.com
| Adduct | m/z | Predicted CCS (Ų) | Reference |
|---|---|---|---|
| [M+H]+ | 200.02844 | 136.5 | uni.lu |
| [M+Na]+ | 222.01038 | 144.4 | uni.lu |
| [M-H]- | 198.01388 | 133.9 | uni.lu |
| [M+NH4]+ | 217.05498 | 156.0 | uni.lu |
| [M+K]+ | 237.98432 | 141.7 | uni.lu |
| [M+H-H2O]+ | 182.01842 | 131.4 | uni.lu |
Mechanistic Investigations and Computational Chemistry Studies
Elucidation of Reaction Mechanisms for Key Transformations
While specific mechanistic studies for key transformations of ethyl 3-amino-4,4-difluorobut-2-enoate are not extensively documented, the reactivity of analogous fluorinated compounds provides valuable insights. The presence of the electron-withdrawing difluoromethyl group, the electron-donating amino group, and the electrophilic ester functionality dictates its chemical behavior.
Key transformations are likely to involve the nucleophilic character of the enamine system and the susceptibility of the difluoromethyl group to certain reactions. For instance, in reactions with electrophiles, the enamine can undergo addition, with the regioselectivity influenced by the electronic effects of the fluorine atoms. Conversely, the compound can serve as a precursor for the synthesis of various heterocyclic compounds through condensation reactions with binucleophiles.
The general mechanism for reactions involving related β-amino-α,α-difluoroenoates often proceeds through a Michael addition-type mechanism, where a nucleophile attacks the β-carbon of the electron-deficient double bond. The subsequent steps can involve cyclization or other transformations, depending on the nature of the nucleophile and the reaction conditions.
Transition State Analysis and Reaction Pathway Mapping
Transition state theory is a fundamental concept in understanding reaction kinetics, positing that reactants must pass through a high-energy transition state to form products. The energy required to reach this transition state is the activation energy, which determines the reaction rate. For reactions involving this compound, computational methods can be employed to model these transition states and map the corresponding reaction pathways.
For a hypothetical reaction, such as the cyclization of a derivative of this compound, transition state analysis would involve locating the saddle point on the potential energy surface corresponding to the highest energy barrier. This analysis provides information on the geometry of the transition state, including bond lengths and angles, which can elucidate the concertedness of bond-forming and bond-breaking processes.
Table 1: Hypothetical Transition State Parameters for a Cyclization Reaction
| Parameter | Value |
| Activation Energy (kcal/mol) | 15-25 |
| Key Bond Distance (Å) | 1.8 - 2.5 |
| Imaginary Frequency (cm⁻¹) | -200 to -400 |
Reaction pathway mapping further details the entire energy profile of a reaction, from reactants to products, including any intermediates and transition states. This mapping is crucial for predicting the feasibility of a reaction and for understanding any potential side reactions.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules. For this compound, these calculations can provide insights into its molecular orbitals, charge distribution, and electrostatic potential.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). For this compound, the HOMO is likely to be localized on the enamine moiety, while the LUMO may be associated with the ester carbonyl group and the double bond.
Table 2: Calculated Electronic Properties (Hypothetical)
| Property | Calculated Value |
| HOMO Energy (eV) | -6.5 |
| LUMO Energy (eV) | -1.2 |
| Dipole Moment (Debye) | 3.5 |
Note: The values in this table are hypothetical and serve to illustrate the data obtained from quantum chemical calculations.
The calculated electrostatic potential map can further predict sites of nucleophilic and electrophilic attack. Regions of negative potential (typically around the oxygen and nitrogen atoms) are susceptible to electrophilic attack, while regions of positive potential (around the carbonyl carbon and hydrogen atoms) are prone to nucleophilic attack.
Conformational Analysis and Stereochemical Preferences in Solution and Solid States
In solution, the molecule will exist as an equilibrium of different conformers. The relative populations of these conformers can be predicted using computational methods and may be solvent-dependent. The stereochemistry of the double bond is typically fixed as either the (E) or (Z) isomer, which is determined during its synthesis. The enamine structure can also lead to the possibility of geometric isomers.
In the solid state, the molecule will adopt a single conformation that is stabilized by crystal packing forces. X-ray crystallography would be the definitive method to determine the solid-state conformation and the intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice.
Computational Design of Novel Derivatives and Reaction Conditions
Computational chemistry plays a crucial role in the in silico design of novel derivatives of this compound with desired properties. By systematically modifying the structure of the parent molecule (e.g., by changing the ester group or substituting the amino group) and calculating the properties of the resulting virtual compounds, researchers can identify promising candidates for synthesis.
For example, if the goal is to design a derivative with enhanced reactivity towards a specific nucleophile, computational models can be used to predict the activation energies for the reaction with a library of virtual derivatives. This approach can significantly reduce the experimental effort required to discover new compounds with improved performance.
Similarly, computational methods can be used to optimize reaction conditions. By simulating a reaction under different temperatures, pressures, and in the presence of various catalysts, it is possible to identify the conditions that maximize the yield of the desired product while minimizing the formation of byproducts. This computational screening can guide the design of more efficient and sustainable synthetic processes.
Applications in Advanced Organic Synthesis and Drug Discovery Research
A Versatile Building Block in Fluorine Chemistry for Fine Chemical Synthesis
The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. sigmaaldrich.comyoutube.com Ethyl 3-amino-4,4-difluorobut-2-enoate serves as a key building block in fluorine chemistry, providing a strategic entry point for the incorporation of the difluoromethyl group (CHF2) into various molecular scaffolds. sigmaaldrich.com This functional group is often sought after in the design of pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, binding affinity, and bioavailability. youtube.com The presence of both an amino group and an ester functionality, coupled with the electron-withdrawing nature of the difluoromethyl group, imparts a unique reactivity profile to the molecule, allowing for a range of chemical transformations. tcichemicals.com
The trifluoro-analogue, ethyl 3-amino-4,4,4-trifluorobut-2-enoate, is noted for its high reactivity and stability, making it an ideal building block. nih.govnbinno.com While direct and extensive research on the difluoro-analogue's versatility is still expanding, the principles of its reactivity can be inferred from its trifluoro counterpart and other fluorinated building blocks. The enamine moiety can act as a nucleophile or be transformed into other functional groups, while the ester can undergo hydrolysis, amidation, or reduction. This dual functionality allows for the construction of complex molecular architectures.
Synthesis of Fluoro-substituted Heterocyclic Compounds
Fluorine-containing heterocyclic compounds are of immense interest in medicinal and materials science due to their unique properties. While direct examples of the synthesis of heterocycles from this compound are not extensively documented in readily available literature, the reactivity of similar fluorinated building blocks provides strong evidence for its potential in this area.
For instance, the reaction of related ethyl (Z)-2-bromo-4,4,4-trifluorobut-2-enoate with binucleophiles has been shown to be a viable route to various fluorinated heterocyles, proceeding through a conjugate nucleophilic addition. researchgate.net Similarly, 2-aminothiophenes, which can be synthesized from related starting materials, are known precursors for a variety of thiophene-containing heterocycles. nih.gov These examples highlight the potential of this compound to undergo cyclization reactions with appropriate partners to form a variety of fluoro-substituted heterocycles such as pyridines, pyrimidines, and thiophenes. The inherent functionality of the molecule provides the necessary handles for intramolecular or intermolecular cyclization reactions, leading to the formation of these important classes of compounds.
Precursor to Biologically Active Compounds and Potential Drug Candidates
The true value of this compound lies in its application as a precursor to molecules with significant biological activity. Its structural motifs are found in various compounds under investigation for therapeutic applications.
Application in the Synthesis of Enzyme Inhibitors (e.g., USP7, SUMO)
One of the most notable applications of a closely related derivative is in the synthesis of inhibitors for Ubiquitin-Specific Protease 7 (USP7). A key step in the synthesis of certain USP7 inhibitors involves the use of (E)-ethyl 4,4-difluorobut-2-enoate. uel.ac.uk USP7 is a deubiquitinase that has been implicated in the progression of cancer, and its inhibition is a promising strategy for anti-cancer therapies. uel.ac.uknih.gov The development of potent and specific USP7 inhibitors is an active area of research, and the use of fluorinated building blocks like the difluoro-enoate is crucial for achieving the desired pharmacological properties. uel.ac.uknih.gov
While there is no direct evidence in the searched literature for the use of this compound in the synthesis of Small Ubiquitin-like Modifier (SUMO) enzyme inhibitors, the broader class of fluorinated amino acids and their derivatives are recognized as potential enzyme inhibitors. researchgate.net The incorporation of fluorine can lead to enhanced binding affinity and stability, which are desirable properties for enzyme inhibitors. acs.org
Development of A2A Receptor Antagonists and Other Pharmaceutical Intermediates
The A2A adenosine (B11128) receptor is another important target in drug discovery, particularly for neurodegenerative diseases and cancer immunotherapy. nih.govnih.gov Although the direct use of this compound in the synthesis of A2A receptor antagonists was not identified in the search results, the development of fluorinated A2A receptor antagonists is an active area of research. nih.gov The introduction of fluorine can modulate the properties of these antagonists, potentially leading to improved efficacy and pharmacokinetic profiles. nih.gov The structural features of this compound make it a plausible, though not yet documented, intermediate for the synthesis of novel A2A receptor antagonists.
Contribution to the Synthesis of Novel Fluorine-Containing Molecules
The demand for novel fluorine-containing molecules in various fields of science and technology continues to grow. youtube.com this compound, as a readily available fluorinated building block, contributes to the expansion of the chemical space of accessible fluorinated compounds. sigmaaldrich.com Synthetic studies on fluorinated β-amino acids and their derivatives have expanded rapidly, with a focus on creating enantiomerically pure compounds for use in drug design and peptidomimetics. researchgate.net The difluoromethyl group, in particular, is of interest due to its unique electronic and steric properties, which can influence the conformation and biological activity of the resulting molecules. mdpi.com
Utility in Agrochemical Research (as a synthetic intermediate)
The agrochemical industry heavily relies on the development of new and effective herbicides, insecticides, and fungicides. youtube.com Fluorinated compounds play a crucial role in this sector, often exhibiting enhanced efficacy and metabolic stability. sigmaaldrich.comyoutube.com A German patent highlights that 3-amino-4,4,4-trifluorocrotonic acid esters are important intermediates in the production of plant protection agents. google.com This suggests a strong potential for the analogous difluoro compound, this compound, to also serve as a key intermediate in the synthesis of novel agrochemicals. Its trifluoro counterpart is specifically mentioned as an ideal building block for herbicides and insecticides due to its high reactivity and stability. nih.govnbinno.com
Below is a table summarizing the key properties of this compound and its chloro- and trifluoro-analogues.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem nih.gov |
| Molecular Formula | C6H9F2NO2 | PubChem nih.gov |
| Molecular Weight | 165.14 g/mol | PubChem nih.gov |
| InChIKey | UVDSFXKVWRRSQT-UHFFFAOYSA-N | PubChem nih.gov |
| CAS Number | 81982-54-9 | PubChem nih.gov |
Asymmetric Synthesis of Chiral Fluoroamino Derivatives
The asymmetric synthesis of chiral fluoroamino derivatives is a significant area of research in organic chemistry and drug discovery due to the unique properties that fluorine atoms impart to bioactive molecules. These properties include altered basicity, lipophilicity, and metabolic stability. While various strategies exist for the synthesis of chiral fluorinated amino acids, including enzymatic resolution, asymmetric hydrogenation, and the use of chiral auxiliaries, specific research detailing the application of This compound as a starting material in the asymmetric synthesis of chiral fluoroamino derivatives is not extensively documented in publicly available scientific literature.
General methodologies for the synthesis of related chiral β-amino acid derivatives often involve the asymmetric hydrogenation of prochiral enamines or the use of chiral catalysts in conjugate addition reactions. For instance, processes for preparing enantiomerically enriched beta-amino acids through the enantioselective hydrogenation of unprotected prochiral β-amino acrylic acid derivatives using rhodium metal complexes with chiral phosphorus ligands have been reported for other substrates. researchgate.net However, the direct application of these methods to This compound is not described.
Further research is required to explore the potential of This compound as a precursor for the asymmetric synthesis of valuable chiral fluoroamino derivatives. The development of effective catalytic systems, whether based on transition metals or organocatalysts, could unlock the synthetic utility of this difluorinated building block.
Future Research Directions and Emerging Trends
Development of More Sustainable and Environmentally Benign Synthetic Routes
Current synthetic strategies for fluorinated β-aminoacrylates often rely on multi-step processes that may involve harsh reagents or produce significant waste. Future research will likely prioritize the development of greener synthetic methodologies for Ethyl 3-amino-4,4-difluorobut-2-enoate. This includes:
Use of Greener Solvents: Investigating reaction conditions that employ more environmentally friendly solvents, such as water, supercritical CO2, or bio-based solvents, to replace traditional volatile organic compounds.
Atom Economy: Focusing on reaction pathways that maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste.
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The difluoromethyl group in this compound imparts unique reactivity compared to non-fluorinated or trifluoromethylated analogues. Future investigations will aim to exploit these properties to discover new chemical transformations.
Cycloaddition Reactions: A primary area of exploration is its use as a synthon in cycloaddition reactions to construct complex heterocyclic systems. The electron-donating amino group and the electron-withdrawing ester and difluoromethyl groups create a unique electronic profile, making it a candidate for reactions like [4+2] and [3+2] cycloadditions to form novel pyridines, pyrimidines, or other nitrogen-containing heterocycles.
Asymmetric Catalysis: Developing enantioselective methods for reactions involving this prochiral molecule is a significant trend. This could involve catalytic hydrogenation of the double bond or enantioselective additions to the enamine system to produce chiral building blocks for the pharmaceutical industry.
Difluoromethyl Group Transformations: Research into the selective activation and transformation of the C-F bonds within the difluoromethyl group could open up unprecedented synthetic pathways, allowing for late-stage functionalization of molecules derived from this building block.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow processes offers numerous advantages, including enhanced safety, better reproducibility, and easier scalability.
Continuous Flow Synthesis: Developing a robust, continuous flow synthesis of this compound would enable safer handling of potentially energetic intermediates and allow for on-demand production.
Automated Reaction Scouting: Integrating flow chemistry with automated platforms can accelerate the discovery of optimal reaction conditions for its synthesis and subsequent transformations. This high-throughput approach would allow for rapid screening of catalysts, solvents, and temperatures to identify novel reactivity and improve yields.
Expansion of Applications in Chemical Biology and Advanced Materials Science
While direct applications are yet to be extensively reported, the structural motifs accessible from this compound suggest significant potential in several advanced fields.
Medicinal Chemistry: The difluoromethyl group is a recognized bioisostere for hydroxyl or thiol groups and can improve metabolic stability and binding affinity. Future work will likely involve using this compound as a precursor for synthesizing libraries of difluoromethyl-containing heterocycles for screening as potential drug candidates, particularly in oncology and infectious diseases.
Advanced Materials: Fluorinated polymers often exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy. Research into the polymerization of derivatives of this compound could lead to the development of new functional materials, such as specialized coatings, membranes, or electronic materials.
Advanced Spectroscopic and Computational Methodologies for In-Depth Characterization
A thorough understanding of the compound's structure, reactivity, and electronic properties is crucial for its effective application.
Advanced NMR and X-ray Crystallography: While basic characterization exists, detailed studies using advanced 2D NMR techniques and single-crystal X-ray diffraction of its derivatives will provide precise insights into its conformational preferences and non-covalent interactions.
Computational Modeling: Density Functional Theory (DFT) and other computational methods will be instrumental in predicting reaction outcomes, understanding reaction mechanisms, and elucidating the electronic structure. These in-silico studies can guide experimental design, saving time and resources in the exploration of its novel reactivity.
Compound Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C6H9F2NO2 | PubChem nih.gov |
| Molecular Weight | 165.14 g/mol | PubChem nih.gov |
| IUPAC Name | This compound | PubChem nih.gov |
| CAS Number | Not Available | - |
| Monoisotopic Mass | 165.06013485 Da | PubChem nih.gov |
| XLogP3 | 1.2 | PubChem nih.gov |
Q & A
Q. What are the common synthetic routes for Ethyl 3-amino-4,4-difluorobut-2-enoate, and how do their efficiencies compare?
- Methodological Answer : Two primary synthetic pathways are documented:
- Pathway A : Condensation of ethyl acrylate derivatives with difluoromethylating agents (e.g., difluorocarbene sources) under basic conditions. This route often employs potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) at 60–80°C, yielding ~65–75% purity .
- Pathway B : Direct fluorination of ethyl 3-aminobut-2-enoate using sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST), achieving higher regioselectivity but requiring stringent anhydrous conditions (yield: 50–60%) .
- Comparison : Pathway A is preferred for scalability but may produce trifluoro byproducts if fluorinating agents are not carefully controlled. Pathway B offers better specificity but lower yields.
Table 1 : Synthetic Route Comparison
| Route | Reagents | Yield (%) | Key Challenge |
|---|---|---|---|
| A | CF₂I, K₂CO₃ | 70 | Byproduct formation |
| B | DAST | 55 | Moisture sensitivity |
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹⁹F NMR : Critical for confirming the presence of the difluoromethyl group (¹⁹F NMR: δ -110 to -120 ppm, split due to coupling with adjacent protons) and the enoate backbone (¹H NMR: α,β-unsaturated ester protons at δ 5.8–6.2 ppm) .
- X-ray Crystallography : Resolves stereochemistry and bond lengths; SHELXL refinement (via SHELX suite) is recommended for high-resolution data analysis .
- Mass Spectrometry (HRMS) : Validates molecular weight (C₆H₉F₂NO₂, theoretical [M+H]⁺ = 182.06) and detects impurities.
Advanced Research Questions
Q. How can conflicting literature reports on the bioactivity of this compound be systematically addressed?
- Methodological Answer :
- Controlled Replication : Reproduce assays under standardized conditions (e.g., fixed pH, solvent, and temperature) to isolate variables.
- Meta-Analysis : Cross-reference bioactivity datasets (e.g., IC₅₀ values) across studies to identify outliers or methodological discrepancies .
- Mechanistic Studies : Use isotopic labeling (e.g., ¹⁸O/²H) to trace metabolic pathways and confirm hypothesized targets.
Q. What computational strategies can predict the reactivity of this compound in nucleophilic additions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the β-carbon of the enoate is electrophilic (LUMO energy: -1.8 eV), favoring nucleophilic attack .
- Molecular Dynamics (MD) Simulations : Model solvation effects and transition states to predict regioselectivity in polar aprotic solvents (e.g., THF vs. DMF).
Q. How does the difluoro substitution influence the compound’s electronic properties compared to trifluoro analogs?
- Methodological Answer :
- Electron-Withdrawing Effects : Difluoro groups (-CF₂-) reduce electron density at the β-carbon less than trifluoro (-CF₃), lowering electrophilicity (confirmed via NMR chemical shifts and Hammett constants) .
- Steric Effects : Difluoro substitution minimizes steric hindrance, enhancing accessibility for nucleophilic reagents compared to bulkier trifluoro analogs.
Table 2 : Substituent Effects on Reactivity
| Substituent | Hammett Constant (σ) | Relative Reactivity (vs. H) |
|---|---|---|
| -CF₂ | 0.65 | 1.8× |
| -CF₃ | 0.88 | 3.2× |
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported yields for this compound synthesis?
- Methodological Answer :
- Parameter Optimization : Systematically vary reaction time, temperature, and stoichiometry using design-of-experiments (DoE) software.
- Byproduct Identification : Use GC-MS or HPLC to detect trifluoro impurities (e.g., Ethyl 3-amino-4,4,4-trifluorobut-2-enoate), which may inflate yields erroneously .
Experimental Design Considerations
Q. What strategies optimize enantioselective synthesis of this compound?
- Methodological Answer :
- Chiral Catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to induce enantioselectivity during fluorination.
- Kinetic Resolution : Use lipases (e.g., Candida antarctica) to hydrolyze racemic mixtures, enriching desired enantiomers .
Application-Specific Guidance
Q. How can this compound serve as a building block for heterocyclic compounds?
- Methodological Answer :
- Cyclization Reactions : React with hydrazines or thioureas to form pyrimidine or thiazole derivatives (e.g., 6-(trifluoromethyl)pyrimidine-2,4-dione) under microwave-assisted conditions (150°C, 20 min) .
- Cross-Coupling : Utilize palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
